
2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures such as pyrazole, triazole, and thiadiazole rings. These structures are known to play a significant role in medicinal chemistry due to their ability to interact with various biological targets . The methoxy, methyl, and trifluoromethyl substituents may further modulate the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting with basic precursors such as diethyl oxalate and substituted acetophenones. The process may include the formation of intermediate structures like pyrazole carboxylates, which are further modified to create the desired heterocyclic systems . The synthesis of such compounds requires careful control of reaction conditions and the use of reagents like sodium hydride, hydrazine hydrate, and phosphorus oxychloride.
Molecular Structure Analysis
Compounds with similar structures have been crystallized and characterized using techniques such as single-crystal X-ray diffraction, which provides detailed information about the molecular geometry and the arrangement of atoms within the crystal lattice . Intramolecular hydrogen bonding, as well as intermolecular interactions, can be identified, which are crucial for understanding the compound's stability and reactivity.
Chemical Reactions Analysis
The presence of reactive functional groups like the thioether in the triazole ring and the acetamide moiety suggests that the compound could participate in various chemical reactions. These may include nucleophilic substitution reactions or interactions with biological macromolecules. The compound's reactivity is also influenced by the electronic effects of the substituents, such as the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are determined by their molecular structure. The heterocyclic components contribute to the compound's potential pharmacological activity, while the substituents affect its solubility, stability, and overall reactivity. Analytical techniques like FTIR, NMR, and thermogravimetric analysis are used to characterize these properties . The compound's behavior under different conditions, such as temperature and light exposure, is also of interest, especially considering its potential use as a flavoring substance where phototransformation could occur .
Aplicaciones Científicas De Investigación
Computational and Pharmacological Evaluation of Heterocyclic Compounds
A study by M. Faheem (2018) focused on the computational and pharmacological potential of novel derivatives of 1,3,4-oxadiazole and pyrazole, evaluating their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties. The compounds were computationally docked against targets such as the epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), and were assessed for their biological activities in vitro. The findings highlighted the potential of these heterocyclic compounds in developing new therapeutic agents with diverse pharmacological activities (M. Faheem, 2018).
Antimycobacterial Activity of Fluorinated Pyrazolo-Triazole Hybrids
In another study, a series of novel 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids were synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium smegmatis. The study generated promising lead compounds with significant antimycobacterial properties, highlighting the potential of pyrazolo-triazole hybrids as novel antimycobacterial agents (Narender Reddy Emmadi et al., 2015).
Synthesis and Antimicrobial Activities of Novel Thiazole Derivatives
G. Saravanan et al. (2010) reported the synthesis of novel thiazoles by incorporating a pyrazole moiety, and evaluated these compounds for their antibacterial and antifungal activities. The study demonstrated that some synthesized compounds exhibited significant antimicrobial activities, suggesting the therapeutic potential of thiazole derivatives with pyrazole integration in treating microbial infections (G. Saravanan et al., 2010).
Propiedades
IUPAC Name |
2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N6O2S/c1-25-8-10(15(24-25)28-3)14-22-23-16(26(14)2)29-9-13(27)21-12-7-5-4-6-11(12)17(18,19)20/h4-8H,9H2,1-3H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURTZQKKROAPFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-butyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2540933.png)
![2-Ethyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2540934.png)

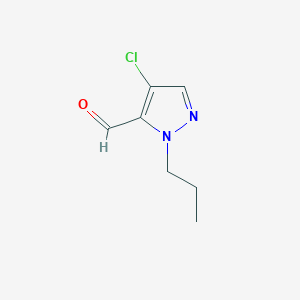
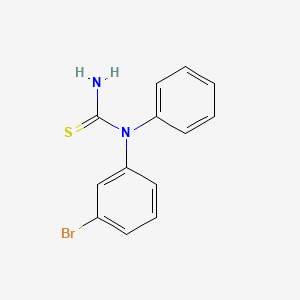
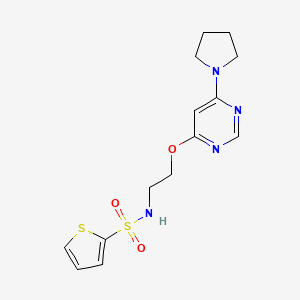
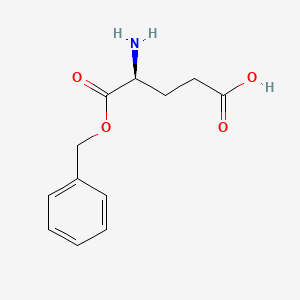
![4-[2-(Dimethylamino)ethyl]benzaldehyde](/img/structure/B2540943.png)

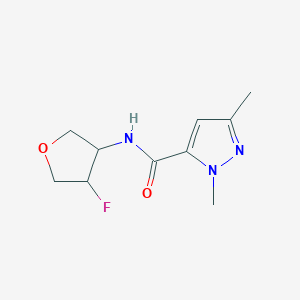
![2-(Trifluoromethyl)-6-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridine](/img/structure/B2540952.png)
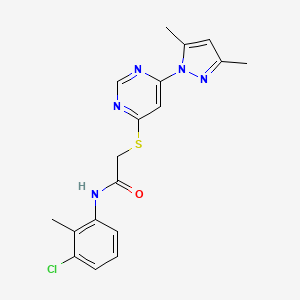
![6-bromo-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B2540954.png)